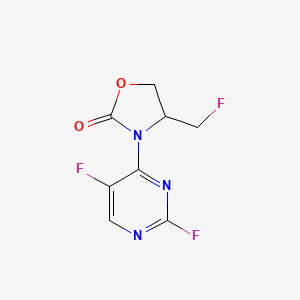![molecular formula C31H50F3O3P2RhS+ B14791175 Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate is a complex organometallic compound. It is known for its unique structure, which includes a rhodium center coordinated to cycloocta-1,5-diene and two diethylphospholan-1-ium groups. This compound is often used in various catalytic processes due to its ability to facilitate a range of chemical reactions.
Métodos De Preparación
The synthesis of Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate typically involves the following steps:
Preparation of Cycloocta-1,5-diene: Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst.
Formation of Diethylphospholan-1-ium Groups: The diethylphospholan-1-ium groups are prepared through the reaction of diethylphosphine with appropriate halogenated aromatic compounds.
Coordination to Rhodium: The final step involves the coordination of cycloocta-1,5-diene and diethylphospholan-1-ium groups to a rhodium center, followed by the addition of trifluoromethanesulfonate to stabilize the complex.
Análisis De Reacciones Químicas
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands. Common reagents include halides and phosphines.
Addition: The compound can also undergo addition reactions, particularly with unsaturated organic molecules.
Aplicaciones Científicas De Investigación
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Biological Studies: The compound is used in biological studies to understand the interaction of metal complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate involves the coordination of the rhodium center to various substrates, facilitating their transformation through oxidative addition, reductive elimination, and migratory insertion processes. The diethylphospholan-1-ium groups play a crucial role in stabilizing the rhodium center and enhancing its reactivity.
Comparación Con Compuestos Similares
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate can be compared with other similar compounds such as:
Cyclooctadiene Rhodium Chloride Dimer: This compound also contains a rhodium center coordinated to cyclooctadiene but differs in its ligand environment and reactivity.
Rhodium Tris(triphenylphosphine) Chloride: Another rhodium complex with different phosphine ligands, used in various catalytic applications.
Rhodium Carbonyl Complexes: These complexes contain carbonyl ligands and exhibit different reactivity patterns compared to the trifluoromethanesulfonate complex.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of rhodium complexes.
Propiedades
Fórmula molecular |
C31H50F3O3P2RhS+ |
|---|---|
Peso molecular |
724.6 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p+1 |
Clave InChI |
XGPXBCKGQLCHDW-UHFFFAOYSA-O |
SMILES canónico |
CCC1CCC([PH+]1C2=CC=CC=C2[PH+]3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


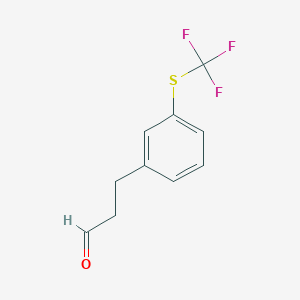
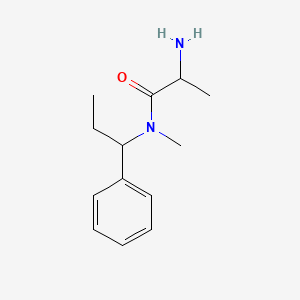

![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14791111.png)
![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
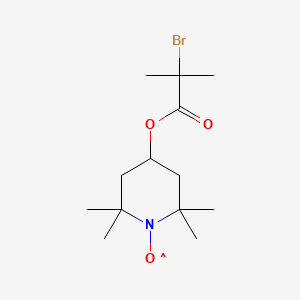
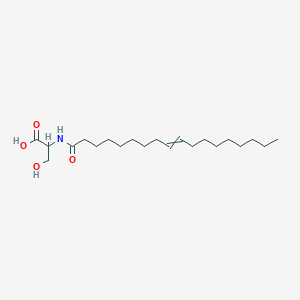
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/structure/B14791150.png)
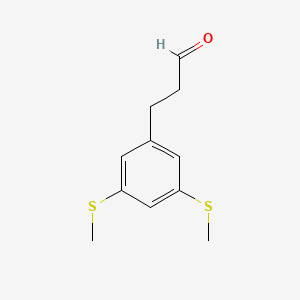
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)
